molecular formula C14H16N2O4 B12071230 (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester

Katalognummer: B12071230
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: UASVQZFNCMXSEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester is an organic compound that features a unique combination of functional groups, including an ethynyl group, a nitro group, and a carbamic acid ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Ethynylation: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Carbamate Formation: The final step involves the formation of the carbamic acid ester by reacting the benzylamine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The ethynyl group can be hydrogenated to form an ethyl group using hydrogen gas and a suitable catalyst.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C).

    Reduction: Hydrogen gas and a suitable catalyst such as palladium or platinum.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Hydrogenation of Ethynyl Group: Formation of the ethyl derivative.

    Nucleophilic Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can also participate in reactions that modify the activity of enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Ethynyl-5-nitro-benzyl)-carbamic acid tert-butyl ester is unique due to its combination of an ethynyl group, a nitro group, and a carbamic acid ester. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.

Eigenschaften

Molekularformel

C14H16N2O4

Molekulargewicht

276.29 g/mol

IUPAC-Name

tert-butyl N-[(3-ethynyl-5-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C14H16N2O4/c1-5-10-6-11(8-12(7-10)16(18)19)9-15-13(17)20-14(2,3)4/h1,6-8H,9H2,2-4H3,(H,15,17)

InChI-Schlüssel

UASVQZFNCMXSEA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.